(2E)-N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide is an organic compound with a complex structure that includes an acetylamino group, a methoxyphenyl group, and a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves a multi-step process. One common method starts with the acetylation of 4-aminophenol to form 4-acetylaminophenol. This intermediate is then subjected to a condensation reaction with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(2E)-N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(acetylamino)phenyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(21)19-15-6-8-16(9-7-15)20-18(22)12-5-14-3-10-17(23-2)11-4-14/h3-12H,1-2H3,(H,19,21)(H,20,22)/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZQPGSNWQZNIH-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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